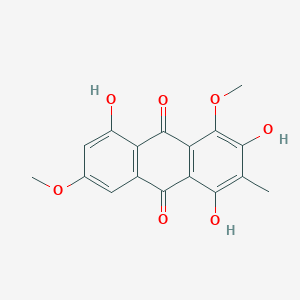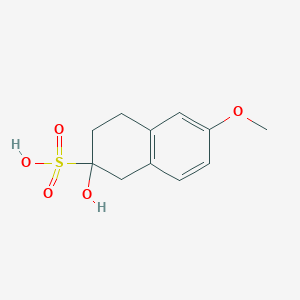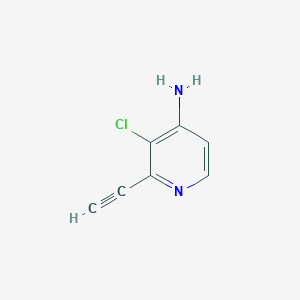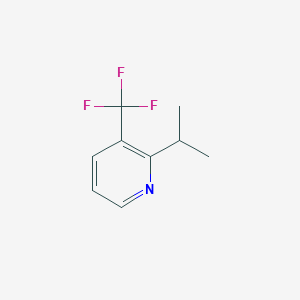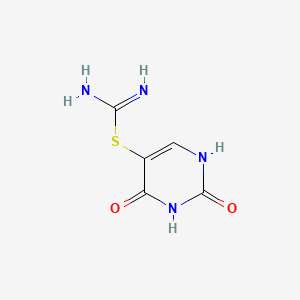
Uracil, 5-amidinothio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uracil, 5-amidinothio- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of an amidinothio group at the fifth position of the uracil ring. Uracil derivatives, including uracil, 5-amidinothio-, have garnered significant interest due to their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of uracil, 5-amidinothio- typically involves the introduction of the amidinothio group to the uracil scaffold. One common method is the reaction of 5-aminouracil with thiourea under acidic conditions, leading to the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
Industrial production of uracil, 5-amidinothio- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Uracil, 5-amidinothio- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amidinothio group to an amine or thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amidinothio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Uracil, 5-amidinothio- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in DNA and RNA interactions, as well as its effects on cellular processes.
Medicine: Uracil derivatives, including uracil, 5-amidinothio-, are investigated for their potential as antiviral, anticancer, and antibacterial agents.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Wirkmechanismus
The mechanism of action of uracil, 5-amidinothio- involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The amidinothio group can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Uracil, 5-amidinothio- can be compared with other uracil derivatives, such as:
5-Fluorouracil: A well-known anticancer agent that inhibits thymidylate synthase.
5-Aminouracil: Used as a substitute for thymine in DNA studies and has antiviral and antibacterial properties.
5-Bromouracil: Used in mutagenesis studies due to its ability to incorporate into DNA and cause mutations.
Uracil, 5-amidinothio- is unique due to the presence of the amidinothio group, which imparts distinct chemical and biological properties compared to other uracil derivatives.
Eigenschaften
CAS-Nummer |
48126-31-4 |
|---|---|
Molekularformel |
C5H6N4O2S |
Molekulargewicht |
186.19 g/mol |
IUPAC-Name |
(2,4-dioxo-1H-pyrimidin-5-yl) carbamimidothioate |
InChI |
InChI=1S/C5H6N4O2S/c6-4(7)12-2-1-8-5(11)9-3(2)10/h1H,(H3,6,7)(H2,8,9,10,11) |
InChI-Schlüssel |
XCLSLHVONHVDGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1)SC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


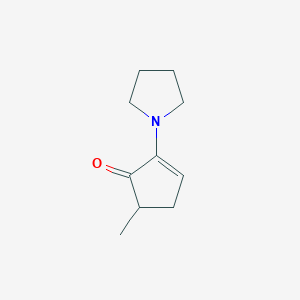

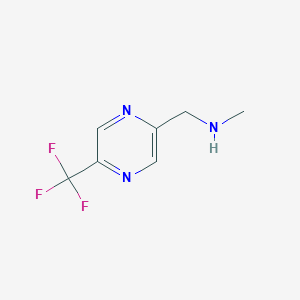
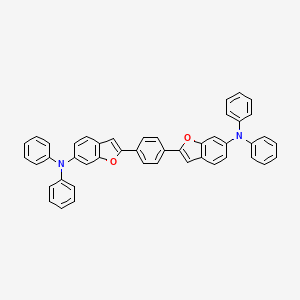
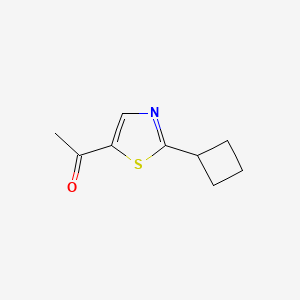


![2-Bromo-4H,5H,6H,7H,8H-thieno[2,3-C]azepine](/img/structure/B13131543.png)
